molecular formula C15H22N2O7S B12523294 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid CAS No. 656823-68-6

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid

Cat. No.: B12523294
CAS No.: 656823-68-6
M. Wt: 374.4 g/mol
InChI Key: ZWDKINWKAMYSFI-UHFFFAOYSA-N
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Description

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H22N2O7S It is characterized by the presence of nitro groups, isopropyl groups, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid typically involves multiple steps One common method includes the nitration of 2,4,6-tri(propan-2-yl)benzene followed by sulfonationThe sulfonation step introduces the sulfonic acid group (SO3H) using fuming sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is unique due to the combination of nitro groups, isopropyl groups, and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications .

Properties

CAS No.

656823-68-6

Molecular Formula

C15H22N2O7S

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-dinitro-2,4,6-tri(propan-2-yl)benzenesulfonic acid

InChI

InChI=1S/C15H22N2O7S/c1-7(2)10-13(16(18)19)11(8(3)4)15(25(22,23)24)12(9(5)6)14(10)17(20)21/h7-9H,1-6H3,(H,22,23,24)

InChI Key

ZWDKINWKAMYSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1[N+](=O)[O-])C(C)C)S(=O)(=O)O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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